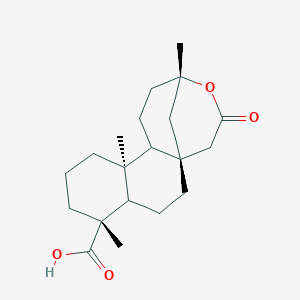

Isosteviol lactone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1R,5R,9S,13S)-5,9,13-trimethyl-15-oxo-14-oxatetracyclo[11.3.1.01,10.04,9]heptadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O4/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(21)24-17/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1 |

InChI Key |

OLJRAFPOAGIZKX-XCDUIVLNSA-N |

Isomeric SMILES |

C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC(=O)O2)(C)C(=O)O)C |

Canonical SMILES |

CC12CCC3C4(CCCC(C4CCC3(C1)CC(=O)O2)(C)C(=O)O)C |

Synonyms |

isosteviol lactone |

Origin of Product |

United States |

Ii. Synthesis and Structural Transformations of Isosteviol Lactone

Chemical Synthesis Pathways to Isosteviol (B191626) Lactone

The formation of isosteviol lactone can be achieved through several synthetic routes, primarily originating from isosteviol, which itself is derived from the acid hydrolysis of stevioside (B1681144). mdpi.comiucr.org This process involves a Wagner-Meerwein rearrangement of the steviol (B1681142) skeleton. scienceopen.com

Formation from Isosteviol and Precursor Rearrangements

Isosteviol is the primary precursor for the synthesis of this compound. rsc.orgresearchgate.net A common method to induce the formation of the lactone ring is through a Baeyer-Villiger oxidation of isosteviol. rsc.org This reaction, often carried out with reagents like peroxyacetic acid, inserts an oxygen atom between the C-13 and C-16 carbons of the isosteviol skeleton, resulting in the formation of the lactone ring. iucr.orgrsc.org This transformation yields a lactone acid, which can then be used in further synthetic steps. rsc.org

The initial acid-catalyzed hydrolysis of stevioside to isosteviol is a critical precursor step. mdpi.com This reaction not only cleaves the glucose units but also induces the rearrangement from the steviol to the more stable isosteviol backbone. mdpi.comscienceopen.com

Direct Lactonization Reactions of Isosteviol Derivatives

Direct lactonization can be achieved from isosteviol derivatives. For instance, the peroxidation of isosteviol followed by benzoylation has been used to prepare a 19-benzoyloxy-13,16-seco-ent-beyeran-13,16-lactone. iucr.org In one reported synthesis, isosteviol was treated with hydrogen peroxide in acetic acid, leading to the formation of an intermediate 13,16-seco-ent-beyeran-19-oate 13,16-lactone in an 80% yield. iucr.org Another approach involves the transformation of the isosteviol oxime to a lactone under Beckmann rearrangement conditions. acs.org

Additionally, a patent describes a method where the A-ring of isosteviol is modified to introduce a double-bonded methylene (B1212753) group, which is then oxidized to a carbonyl group. Subsequent reactions involving carbon disulfide, methyl etherification, and a sulfur ylide reaction lead to the formation of an unsaturated lactone on the A-ring. google.com

Stereoselective Synthesis Approaches for this compound and Analogues

Stereoselectivity is a crucial aspect of synthesizing this compound analogues with specific biological activities. Various stereoselective methods have been developed to control the three-dimensional arrangement of atoms in the final products. For example, the stereoselective reduction of the keto functional group at C-15 of exomethylene isosteviols using sodium borohydride (B1222165) yields corresponding alcohols with an R configuration. mdpi.com

Furthermore, stereoselective synthesis of isosteviol-based 1,3-aminoalcohols has been achieved through multiple pathways, including Mannich condensation followed by reduction, or through a sequence of hydroxy-formylation, oxime formation, reduction, and reductive alkylation. mdpi.comnih.gov These stereoselective transformations are vital for producing specific diastereoisomers with desired biological properties.

Derivatization Strategies and Analogue Synthesis

The this compound scaffold provides several reactive sites for chemical modification, allowing for the synthesis of a wide range of analogues. mdpi.com These modifications are typically focused on the core skeletal positions and the introduction of various functional groups, particularly those containing nitrogen.

Modifications at Core Skeletal Positions (e.g., C-19, C-16, C-15, D-Ring)

The chemical structure of isosteviol and its lactone derivatives offers several positions for modification, with research primarily focusing on the C-19 carboxyl group, the C-16 carbonyl group, the C-15 methylene group, and the D-ring. scienceopen.com

C-19 Position: The carboxyl group at C-19 is a common site for derivatization. scienceopen.com Modifications at this position have led to the synthesis of various esters and amides. kpfu.rumdpi.comnih.gov For instance, a series of isosteviol derivatives modified at the C-19 position with aniline (B41778) and heterocyclic fragments have been synthesized and evaluated for their antiproliferative activity. mdpi.comnih.gov

C-16 and C-15 Positions: The C-16 carbonyl and adjacent C-15 methylene groups on the D-ring are also frequent targets for modification. scienceopen.com For example, Jayachandra and colleagues modified the C-15 and C-16 positions through Cannizzaro/aldol addition and oxidation to obtain derivatives with cardioprotective effects. scienceopen.com The introduction of pyrazoline and isoxazolidine (B1194047) rings fused to the isosteviol structure at these positions has also been explored. mdpi.com

D-Ring Modification: The D-ring as a whole can be modified to introduce new functionalities. mdpi.com This includes the creation of fused heterocyclic analogs to enhance biological activity. mdpi.com Liu et al. synthesized a series of novel isosteviol derivatives containing amino alcohol or thiourea (B124793) fragments in the D-ring. scienceopen.com

| Position | Type of Modification | Example of Introduced Group/Reaction | Reference |

| C-19 | Esterification/Amidation | Aniline and heterocyclic fragments | mdpi.comnih.gov |

| C-16, C-15 | Aldol addition, Oxidation | Hydroxyl and carboxyl groups | scienceopen.com |

| D-Ring | Fused heterocycles, Functional group addition | Pyrazoline, Isoxazolidine, Amino alcohols, Thiourea | mdpi.comscienceopen.com |

Introduction of Nitrogenous Moieties (e.g., Amino Alcohols, Triazoles, Hydrazones, Quaternized Nitrogen Atoms)

The incorporation of nitrogen-containing functional groups is a widely used strategy to diversify the chemical properties and biological activities of this compound and its analogues. mdpi.comscienceopen.comrsc.orgnih.govresearchgate.net

Amino Alcohols: A variety of 1,3-aminoalcohol derivatives of isosteviol have been stereoselectively synthesized. mdpi.comnih.gov These are typically prepared via Mannich condensation of the isosteviol methyl ester with paraformaldehyde and secondary amines, followed by reduction. mdpi.comnih.gov An alternative route involves the reductive amination of a 3-hydroxyaldehyde intermediate derived from isosteviol. mdpi.comnih.gov

Triazoles: The Huisgen "click" reaction has been employed to synthesize 1,2,3-triazole-linked isosteviol derivatives. scienceopen.comnih.govtandfonline.com This involves the reaction of an isosteviol alkyne with an azide (B81097) to form the triazole ring. nih.gov Both C-15 and C-19 positions have been used as attachment points for the triazole moiety. frontiersin.org

Hydrazones: The C-16 carbonyl group of isosteviol and its derivatives can be readily converted to hydrazones by reacting with various hydrazines. scielo.brresearchgate.net This modification has been shown to be biologically effective. mdpi.comresearchgate.net

Quaternized Nitrogen Atoms: The introduction of quaternized nitrogen atoms, creating onium salts, is another strategy to modify isosteviol derivatives. kpfu.ruresearchgate.net These are often synthesized by reacting an amino-functionalized isosteviol derivative with an alkyl halide. kpfu.ru This modification can confer antimicrobial activity to the molecule. kpfu.ru

| Nitrogenous Moiety | Synthetic Method | Starting Material/Key Intermediate | Reference |

| Amino Alcohols | Mannich condensation and reduction / Reductive amination | Isosteviol methyl ester / 3-hydroxyaldehyde | mdpi.comnih.govnih.gov |

| Triazoles | Huisgen "click" reaction | Isosteviol alkyne and azide | scienceopen.comnih.govtandfonline.com |

| Hydrazones | Condensation reaction | C-16 carbonyl of isosteviol derivative and hydrazine (B178648) | scielo.brresearchgate.net |

| Quaternized Nitrogen Atoms | Alkylation | Amino-functionalized isosteviol and alkyl halide | kpfu.ru |

Synthesis of Methylene Lactone Analogues

The α-methylene-γ-lactone moiety is a significant structural feature in many natural products known for their biological activities. Consequently, the introduction of this functional group into the isosteviol skeleton has been a key area of research. These syntheses transform the D-ring of isosteviol into a lactone structure. researchgate.netmdpi.com

One prominent method involves a palladium-catalyzed tandem reaction that achieves β,γ-dehydrogenation and vinyl C-H olefination of isosteviol, which is an aliphatic acid. This advanced protocol facilitates a one-step synthesis of β-alkylidene-γ-lactones from isosteviol, providing densely functionalized γ-lactones in useful yields (58%). nih.gov This approach represents a highly efficient late-stage functionalization of the complex natural product. nih.gov

Another synthetic route involves multiple steps starting from isosteviol. The C-16 keto group is transformed to introduce the exocyclic methylene group, and the adjacent C-17 is modified, leading to the formation of the lactone ring. The resulting α-methylene lactone isosteviol analogues have been evaluated for their anticancer activities. researchgate.netmdpi.com For example, one such methylene lactone analogue demonstrated significant activity against HepG2 human hepatocellular carcinoma cell lines. mdpi.com

Table 2: Selected Methylene Lactone Analogues of Isosteviol and Their Reported Activity

| Compound Type | Synthetic Approach | Reported Biological Activity | Reference |

|---|---|---|---|

| β-Alkylidene-γ-lactone | Pd-catalyzed dehydrogenation-olefination-lactonization | Potential biological activity | nih.gov |

Glycosylated Derivatives

Glycosylation represents another important transformation, aiming to modify the physicochemical properties and biological activity of isosteviol-derived structures. Research has focused on the synthesis of glycosylated derivatives of tetracyclic diterpenoids that incorporate an α-methylene lactone moiety. mdpi.comresearchgate.net

The synthesis of these complex molecules begins with isosteviol, which undergoes structural modifications to introduce the α-methylene lactone feature as described in the previous section. Following the formation of the lactone-containing scaffold, glycosylation is carried out. This process involves attaching sugar moieties to the diterpenoid skeleton. For instance, a series of glycosylated 1,2,3-triazole derivatives of isosteviol have been synthesized through click chemistry, although this specific example modifies isosteviol directly rather than a pre-formed lactone.

The resulting glycosylated lactone derivatives have been tested for their cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2, Bel-7402), lung cancer (A549), and glioma cells. mdpi.com The combination of the lactone functionality and the sugar units can lead to compounds with enhanced and selective bioactivity.

Table 3: Overview of Glycosylated this compound Derivative Synthesis

| Core Scaffold | Key Moieties Added | Synthetic Strategy | Reference |

|---|---|---|---|

| Isosteviol | α-Methylene lactone, Glycosyl group | D-ring modification followed by glycosylation | mdpi.comresearchgate.net |

Fused Heterocyclic Systems (e.g., Pyrazoles, Isoxazoles)

The fusion of heterocyclic rings, such as pyrazoles and isoxazoles, onto the D-ring of the isosteviol skeleton is a significant strategy for creating novel derivatives. This modification directly involves the C-16 keto group, the same site that would be part of a lactone ring, thus representing an alternative transformation pathway for the D-ring. nih.govmdpi.com

The synthesis of these fused systems starts with isosteviol or its esterified derivatives.

Pyrazoles: To create a fused pyrazole (B372694) ring, the C-16 ketone of isosteviol is reacted with a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine). nih.govmdpi.com This condensation reaction builds the pyrazole ring onto the diterpenoid framework.

Isoxazoles: Similarly, fused isoxazole (B147169) rings are synthesized by the reaction of the isosteviol C-16 ketone with hydroxylamine. mdpi.comorganic-chemistry.org This reaction leads to the formation of an oxime, which then cyclizes to form the isoxazole ring.

These reactions are often stereoselective and can be achieved in high yields. nih.gov The resulting isosteviol-fused pyrazole and isoxazole derivatives have shown noteworthy cytotoxic activities against a range of human cancer cell lines, including gastric (SGC 7901), lung (A549), lymphatic (Raji), and cervical (HeLa) cancers. nih.govmdpi.com In some cases, these derivatives have exhibited greater potency than the standard chemotherapy drug cisplatin. nih.gov

Table 4: Synthesis of Fused Heterocycles from Isosteviol

| Heterocycle | Reagent | Reaction Type | Reported Activity | Reference |

|---|---|---|---|---|

| Pyrazole | Hydrazine derivatives | Condensation | Cytotoxic against various cancer cell lines | nih.govmdpi.com |

| Pyrazoline | Hydrazine derivatives | 1,3-Dipolar cycloaddition | Cytotoxic against various cancer cell lines | nih.gov |

Iii. Biosynthesis and Biotransformation Studies of Isosteviol Lactone

Endogenous Biosynthesis of Isosteviol (B191626) Precursors

The formation of isosteviol precursors is deeply rooted in the plant's natural metabolic processes, sharing pathways with essential compounds like gibberellins (B7789140).

The biosynthesis of steviol (B1681142), the direct precursor to isosteviol, is intricately linked with the gibberellin (GA) biosynthetic pathway. researchgate.netresearchgate.netnih.gov Both steviol and gibberellins are diterpenoids and share a common early precursor, geranylgeranyl diphosphate (B83284) (GGDP). researchgate.net The pathways diverge at the point of ent-kaurenoic acid. In the gibberellin pathway, ent-kaurenoic acid is further metabolized to produce various forms of gibberellins, which are crucial plant hormones regulating growth and development. researchgate.netoup.com However, in Stevia rebaudiana, a significant portion of ent-kaurenoic acid is hydroxylated at the C-13 position by the enzyme ent-kaurenoic acid 13-hydroxylase (KAH), leading to the formation of steviol. researchgate.netoup.comoup.com This diversion channels the carbon flux away from gibberellin production and towards the synthesis of steviol glycosides. oup.comoup.com The structural similarity between isosteviol and gibberellins is a direct consequence of this shared biosynthetic origin. researchgate.netmdpi.com

The fundamental building blocks for all isoprenoids, including diterpenes like isosteviol, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). guidetopharmacology.org Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, located in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. researchgate.netbiorxiv.org

Studies involving labeled precursors have elucidated the specific contributions of these pathways to the biosynthesis of isosteviol precursors in Stevia rebaudiana. Research has shown that the diterpenes in the leaves, which are the primary site of steviol glycoside synthesis, are predominantly biosynthesized via the MEP pathway. acs.orgnih.gov This indicates that the GGDP used for steviol synthesis is primarily generated within the plastids. While the MVA pathway is active in the plant, its contribution to diterpene synthesis appears to be limited, with evidence suggesting that the transport of MVA-derived precursors from the cytosol to the plastids is restricted. acs.orgnih.gov Conversely, the MEP pathway can supply precursors for sesquiterpene synthesis in the cytosol, highlighting a degree of cross-talk between the two pathways. biorxiv.orgacs.orgnih.gov

Microbial Transformations of Isosteviol and Isosteviol Lactone

Microbial systems, particularly fungi, are powerful tools for the structural modification of natural products like isosteviol and its lactone derivative. These microorganisms possess a diverse array of enzymes that can catalyze highly specific reactions, leading to the formation of novel metabolites. mdpi.comrsc.org

A variety of fungal species have been employed to biotransform isosteviol and this compound, resulting in a wide range of hydroxylated and otherwise modified derivatives.

Aspergillus niger is a frequently used fungus for the biotransformation of isosteviol. mdpi.comjmaps.innih.govresearchgate.net Incubation of isosteviol with A. niger has been shown to yield metabolites such as ent-7β-hydroxy-16-ketobeyeran-19-oic acid and ent-1β,7α-dihydroxy-16-ketobeyeran-19-oic acid. nih.govresearchgate.net This fungus has also been used in the transformation of this compound, producing various hydroxylated derivatives. researchgate.netacs.orgnih.gov

Cunninghamella species, such as C. bainieri and C. blakesleeana, are also effective in metabolizing isosteviol and its lactone. researchgate.netnih.gov Biotransformation of isosteviol with Cunninghamella can lead to the formation of several hydroxylated products, including ent-7α-hydroxy-16-ketobeyeran-19-oic acid and ent-12α-hydroxy-16-ketobeyeran-19-oic acid. researchgate.netnih.gov When this compound is the substrate, C. bainieri can produce metabolites through isomerization, hydroxylation, and ring cleavage reactions. researchgate.netacs.org

Mucor recurvatus has been utilized in the fermentation of isosteviol, producing a number of known and new metabolites through stereoselective hydroxylation at various positions on the isosteviol skeleton. acs.orgnih.govcore.ac.uk Similarly, M. recurvatus can transform this compound into several known compounds. researchgate.netnih.gov

Rhizopus arrhizus is another fungus that has been shown to biotransform isosteviol, primarily yielding the 7β-hydroxy derivative, ent-7α-hydroxy-16-ketobeyeran-19-oic acid. jmaps.innih.govresearchgate.net

The following table summarizes the metabolites produced by the biotransformation of isosteviol by these fungi:

| Fungus | Substrate | Resulting Metabolites |

| Aspergillus niger | Isosteviol | ent-7β-hydroxy-16-ketobeyeran-19-oic acid, ent-1β,7α-dihydroxy-16-ketobeyeran-19-oic acid |

| Cunninghamella bainieri | Isosteviol | ent-7α-hydroxy-16-ketobeyeran-19-oic acid, ent-11α,12α-dihydroxy-16-ketobeyeran-19-oic acid |

| Mucor recurvatus | Isosteviol | Various mono- and dihydroxylated derivatives |

| Rhizopus arrhizus | Isosteviol | ent-7α-hydroxy-16-ketobeyeran-19-oic acid |

The identification and characterization of the metabolites produced through microbial transformation are crucial for understanding the metabolic pathways and the potential applications of these new compounds. The structures of these biotransformed products are typically elucidated using a combination of spectroscopic techniques. researchgate.netnih.govhyphadiscovery.com

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) is often used to determine the molecular formula of the metabolites. researchgate.netnih.govacs.org One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, are indispensable for determining the precise structure and stereochemistry of the compounds. researchgate.netnih.govacs.orgnih.gov Infrared (IR) spectroscopy provides information about the functional groups present in the molecules. nih.govacs.org In some cases, X-ray crystallography has been used to confirm the absolute stereostructure of the biotransformed products. researchgate.netacs.org

Enzymatic hydrolysis offers an alternative to acid-catalyzed hydrolysis for the production of isosteviol from stevioside (B1681144). This method can provide higher specificity and milder reaction conditions. biosynth.com Various enzymes and enzymatic complexes have been investigated for their ability to hydrolyze stevioside.

Pancreatin (B1164899), an enzymatic complex, has demonstrated high efficiency in producing isosteviol from stevioside, with yields reaching up to 93.9% under acidic conditions (pH 4.0). mdpi.comnih.govresearchgate.net At a neutral pH, pancreatin can also produce steviol, though in lower yields. nih.govscielo.br Fungi such as Aspergillus niger can also be used for the hydrolysis of stevioside to produce both steviol and isosteviol, depending on the reaction conditions. nih.govscielo.br Lipases have also been explored for this purpose, although with varying degrees of success. nih.govscielo.br These enzymatic approaches provide a valuable tool for the controlled production of isosteviol, the precursor to this compound.

Metabolic Transformations (In Vitro and Non-Human Animal Models)

The metabolic fate of this compound and its parent compound, isosteviol, has been investigated in various in vitro and non-human animal models. These studies reveal that the compound undergoes significant biotransformation through phase I and phase II metabolic reactions. The primary pathways identified include conjugation via glucuronidation and oxidative modifications such as hydroxylation.

While direct studies on the glucuronidation of this compound are limited, extensive research on its parent compound, isosteviol, establishes acyl-β-D-glucuronidation as a dominant metabolic pathway in both human and rat models. researchgate.netnih.gov Isosteviol possesses a carboxylic acid group, which is the primary site for this phase II conjugation reaction.

In vitro studies using human and rat liver microsomes supplemented with UDPGA (uridine 5'-diphospho-glucuronic acid) have shown that isosteviol is predominantly metabolized into its acyl-β-D-glucuronide. nih.gov The in vitro half-life of isosteviol in a UDPGA-supplemented medium was found to be 24.9 minutes, highlighting the efficiency of this pathway. nih.govox.ac.uk

Further investigations using isolated perfused rat liver models corroborate these findings. nih.gov These experiments demonstrate that the liver is the principal organ for isosteviol clearance, where it is conjugated with glucuronic acid before being excreted into the bile. nih.gov In one such study, glucuronidated isosteviol accounted for a significant portion of the administered dose recovered from the system. nih.gov The rapid depletion of isosteviol in these models underscores the importance of the glucuronidation pathway in its metabolism. researchgate.net

Table 1: Metabolic Glucuronidation of Isosteviol (Parent Compound)

| Model System | Parent Compound | Primary Metabolite | Key Finding | Source(s) |

|---|---|---|---|---|

| Human and Rat Liver Microsomes | Isosteviol | Isosteviol-acyl-β-D-glucuronide | Glucuronidation is the main metabolic pathway. | nih.gov |

| Isolated Perfused Rat Liver | Isosteviol | Isosteviol-acyl-β-D-glucuronide | The liver is the primary site of glucuronidation and clearance. | nih.gov |

| Sprague-Dawley Rats | Isosteviol | Isosteviol-acyl-β-D-glucuronide | Hepatic glucuronidation is a dominant metabolic route. | researchgate.net |

In contrast to glucuronidation, hydroxylation pathways for this compound itself have been well-documented through microbial biotransformation studies. These in vitro models use various fungal strains to simulate mammalian metabolism and produce hydroxylated derivatives.

Incubation of this compound with the filamentous fungus Aspergillus niger has been shown to yield a variety of mono-, di-, and trihydroxylated metabolites. acs.orgresearchgate.net One study identified that A. niger BCRC 31130 can biotransform this compound into seven different hydroxylated diterpenoids. rjpbcs.com Similarly, incubation with Cunninghamella bainieri also afforded metabolites resulting from hydroxylation reactions. acs.orgresearchgate.net

Other fungal species, including Mucor recurvatus and Absidia pseudocylindrospora, have also been successfully used to generate hydroxylated derivatives of this compound. researchgate.net These microbial transformation studies are instrumental in producing and identifying novel metabolites, demonstrating that the this compound structure is susceptible to oxidative metabolism at various positions. The parent compound of the lactone, isosteviol, has also been shown to undergo hydroxylation by various fungi, producing derivatives such as 7β-hydroxyisosteviol and 1α,7β-dihydroxyisosteviol. nih.gov

Table 2: Hydroxylation of this compound by Microbial Biotransformation

| In Vitro Model (Microorganism) | Substrate | Metabolite Class(es) | Key Finding | Source(s) |

|---|---|---|---|---|

| Aspergillus niger BCRC 32720 | This compound | Mono-, Di-, and Trihydroxylated metabolites | Produces a wide array of hydroxylated derivatives. | acs.orgresearchgate.net |

| Aspergillus niger BCRC 31130 | This compound | Hydroxylated diterpenoids | Generates seven distinct hydroxylated metabolites. | rjpbcs.com |

| Cunninghamella bainieri ATCC 9244 | This compound | Hydroxylated metabolites | Capable of performing hydroxylation on the lactone structure. | acs.orgresearchgate.net |

| Mucor recurvatus MR 36 | This compound | Hydroxylated diterpenoids | Successfully used for the biotransformation of this compound. | researchgate.net |

| Absidia pseudocylindrospora ATCC 24169 | This compound | Hydroxylated diterpenoids | Yields previously unreported hydroxylated compounds. | researchgate.net |

Iv. Pharmacological Activities and Molecular Mechanisms of Isosteviol Lactone and Analogues in Vitro and Animal Models

Anti-Oncogenic and Antiproliferative Activities

Isosteviol (B191626), a derivative of stevioside (B1681144), and its analogues have demonstrated notable anticancer properties. mdpi.commedchemexpress.commedchemexpress.comresearchgate.net These compounds have been the focus of research for developing new chemotherapeutic agents due to their efficacy against various cancer cells. mdpi.com

Isosteviol and its derivatives have shown significant antiproliferative activity against a range of human cancer cell lines. The modification of isosteviol's chemical structure has led to the development of analogues with enhanced cytotoxic effects compared to the parent compound. mdpi.commdpi.com

For instance, derivatives of isosteviol have been synthesized and tested against human colorectal carcinoma (HCT-116), liver cancer (HepG2, BEL-7402), and ovarian cancer (SKOV3) cell lines. mdpi.comnih.gov Many of these derivatives exhibited improved antiproliferative activity over isosteviol and the standard chemotherapeutic drug 5-fluorouracil. mdpi.comnih.gov One particularly potent derivative, compound 5d, showed strong inhibitory activity against HCT-116, BEL-7402, and HepG2 cells. mdpi.com Similarly, other derivatives have demonstrated significant activity against various cancer cell lines, including esophageal cancer (EC9706), prostate cancer (PC-3), and another esophageal cancer line (Eca109). scienceopen.com

The antiproliferative effects are often concentration- and time-dependent. For example, isosteviol's inhibitory effect on human gastric, colorectal, and liver cancer cells was observed to be most significant at 48 hours of treatment. scienceopen.com

Below is a table summarizing the in vitro antiproliferative activity of selected isosteviol analogues:

| Compound | Cancer Cell Line | IC50 (µM) | Source |

| Isosteviol | HCT-116 | 100.07 ± 1.22 | mdpi.com |

| BEL-7402 | 100.07 ± 1.22 | mdpi.com | |

| HepG2 | 100.07 ± 1.22 | mdpi.com | |

| Compound 5d | HCT-116 | 5.38 ± 0.26 | mdpi.com |

| BEL-7402 | 15.91 ± 0.41 | mdpi.com | |

| HepG2 | 8.92 ± 0.44 | mdpi.com | |

| Compound 137 | EC9706 | 4.01 | scienceopen.com |

| PC-3 | 15.3 | scienceopen.com | |

| HCT-116 | 12.3 | scienceopen.com | |

| Compound 117b | HCT-116 | 2.99 ± 0.098 | scienceopen.com |

| Compound 121b | HCT-116 | 1.45 | scienceopen.com |

| HGC-27 | 2.36 | scienceopen.com | |

| Compound 124 | JEKO-1 | 2.16 | scienceopen.com |

| Compound 10 | HCT116 | 24.98 ± 1.82 | nih.gov |

| SKOV3 | 26.15 ± 0.05 | nih.gov | |

| HepG2 | 23.09 ± 0.31 | nih.gov |

The anticancer effects of isosteviol lactone and its analogues are attributed to their ability to modulate various cellular pathways that are critical for cancer cell proliferation and survival.

Several studies have shown that isosteviol derivatives can induce cell cycle arrest in cancer cells. mdpi.comnih.govnih.gov For example, compound 5d was found to arrest the HCT-116 human colorectal cancer cell cycle in the S phase. mdpi.comnih.govnih.gov Similarly, another derivative, compound 10, caused a concentration-dependent cell cycle arrest at the S-G2/M phases in SKOV3 ovarian cancer cells. nih.gov The ability to halt the cell cycle prevents cancer cells from dividing and proliferating.

The progression of the cell cycle is tightly regulated by proteins called cyclins and their partner cyclin-dependent kinases (CDKs). mdpi.com Isosteviol analogues have been shown to modulate the expression of these key regulatory proteins. mdpi.comnih.govnih.gov

In HCT-116 cells, treatment with compound 5d led to a decrease in the protein levels of Cyclin A and Cyclin E1, while increasing the level of Cyclin B1. mdpi.com The downregulation of Cyclin A and Cyclin E1 is associated with the observed S phase arrest. mdpi.com Cyclin A, in complex with CDK2, is crucial for the regulation of the S phase, while Cyclin E, also in a complex with CDK2, controls the G1 to S phase transition. mdpi.commdpi.com The upregulation of Cyclin B1 has been reported in response to some anticancer agents. mdpi.com

CDK2/Cyclin A: Molecular docking studies suggest that isosteviol derivatives, such as compound 5d, can bind to the CDK2/Cyclin A complex. mdpi.comnih.gov This binding is thought to inhibit the kinase activity of the complex, which is essential for S phase progression, thereby contributing to cell cycle arrest. mdpi.comatlasgeneticsoncology.org

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often overactive in cancer, promoting cell proliferation and survival. nih.govresearchgate.net Sesquiterpene lactones, a class of compounds that includes this compound, have been shown to inhibit STAT3 activation. nih.gov Although direct inhibition by this compound itself is an area of ongoing research, the potential for its analogues to target this pathway is significant.

DNA Polymerases and DNA Topoisomerases: Isosteviol has been identified as an inhibitor of both mammalian DNA polymerases and human DNA topoisomerase II. mdpi.commedchemexpress.comresearchgate.netresearchgate.netmedchemexpress.comnih.gov DNA polymerases are crucial for DNA replication, and topoisomerases are involved in managing the topological state of DNA during replication and transcription. nih.gov By inhibiting these enzymes, isosteviol can disrupt essential cellular processes in cancer cells, leading to cell growth inhibition. mdpi.comnih.gov Isosteviol has been shown to be a potent inhibitor of mammalian polymerase α. nih.gov

AP-1: Activator Protein-1 (AP-1) is a transcription factor that regulates genes involved in cell proliferation and survival. acs.orgnih.gov this compound and its hydroxylated metabolites have demonstrated significant inhibitory effects on the activation of AP-1 in macrophage cell lines. mdpi.comacs.orgresearchgate.netnih.gov One metabolite, in particular, was found to be more potent than the anti-inflammatory reference compound dexamethasone. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some studies suggest that compounds that inhibit angiogenesis can be effective in cancer therapy. nih.govnih.govscielo.br While direct evidence for this compound is emerging, the anti-angiogenic potential of related compounds has been demonstrated in zebrafish models. researchgate.net The zebrafish, with its transparent embryos, provides a powerful in vivo model to study blood vessel development. nih.govresearchgate.net The inhibition of intersegmental vessel (ISV) formation in zebrafish embryos is a common assay for anti-angiogenic activity. nih.govresearchgate.net Further research is needed to fully elucidate the anti-angiogenic properties of this compound and its analogues.

Cellular Pathway Modulation

Modulation of MicroRNA Expression (e.g., miR-21)

MicroRNAs (miRNAs) are small non-coding RNA molecules that are crucial in regulating gene expression post-transcriptionally. actualgyn.com The dysregulation of miRNAs is implicated in the onset and progression of various diseases, including cancer. actualgyn.com Among these, microRNA-21 (miR-21) is recognized as a significant oncomiR, a miRNA that is associated with cancer formation. biorxiv.orgaaem.pl Its expression is often elevated in cancerous tissues, where it can influence a variety of cellular processes, from cell survival and proliferation to apoptosis. actualgyn.combiorxiv.org

While direct studies on the effect of this compound on miR-21 expression are not extensively documented in the reviewed literature, its impact on related signaling pathways offers a potential indirect mechanism of modulation. Research has shown that this compound and its hydroxylated derivatives can inhibit the activation of activator protein-1 (AP-1). researchgate.netresearchgate.net AP-1 is a transcription factor that plays a critical role in cellular processes like proliferation, apoptosis, and migration. researchgate.net The activity of AP-1 and the expression of miR-21 are interconnected, with AP-1 being a known regulator of miR-21 transcription. Therefore, by inhibiting AP-1, this compound may indirectly influence the expression levels of miR-21, thereby affecting its downstream oncogenic functions. Further research is required to establish a direct causal link between this compound and the modulation of miR-21 expression.

Inhibition of Cancer Cell Migration and Invasion

The spread of cancer cells from a primary tumor to distant sites, a process involving migration and invasion, is a major cause of mortality in cancer patients. mdpi.com Isosteviol and its analogues have demonstrated potential in hindering these critical steps of metastasis. The mechanism often involves the modulation of key signaling pathways that regulate cell motility and the degradation of the extracellular matrix.

One of the key targets is the transcription factor AP-1, which regulates a wide array of cellular functions including cell migration and transformation. researchgate.net this compound has been identified as an inhibitor of AP-1, which may contribute to its anti-migratory and anti-invasive properties. researchgate.netresearchgate.netresearchgate.net Furthermore, derivatives of isosteviol have shown direct effects on cancer cell invasion and migration in preclinical models. In a study involving a xenograft mouse model of lung cancer, oral administration of the isosteviol derivative 9d was found to inhibit tumor invasion and migration. qu.edu.qa This effect was associated with a decrease in the expression levels of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9), proteins that are crucial for angiogenesis and the breakdown of the extracellular matrix, respectively. qu.edu.qa Sesquiterpene lactones, a class of compounds that includes this compound, have been noted for their ability to suppress the expression of genes involved in metastasis. nih.gov

Table 1: Effect of Isosteviol Derivative 9d on Metastasis-Related Proteins in Lung Cancer Xenograft Model

| Compound | Model | Effect | Associated Molecular Changes |

| Isosteviol derivative 9d | Lung Cancer Xenograft (Mice) | Inhibition of invasion and migration | Decreased expression of VEGF and MMP-9 |

Anti-Infective Properties

Antibacterial Activity (e.g., Gram-Positive, MRSA)

Isosteviol and its derivatives have shown notable antibacterial properties, particularly against Gram-positive bacteria. Some analogues have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical practice due to its resistance to multiple antibiotics. researchgate.net

The antibacterial activity of isosteviol was evaluated using the well diffusion method against several bacterial species. The results, indicated by the zone of inhibition, demonstrate its potential against both Gram-positive (S. aureus) and Gram-negative bacteria (S. typhi, E. coli, P. aeruginosa). thepab.org

Table 2: Antibacterial Activity of Isosteviol (Zone of Inhibition in mm)

| Bacterial Strain | Concentration (5 µL) | Concentration (20 µL) |

| Staphylococcus aureus | - | 18.1 |

| Salmonella typhi | 14.6 | 21.4 |

| Escherichia coli | - | 15.3 |

| Pseudomonas aeruginosa | - | 19.5 |

| Data derived from a study by Hashmi et al. (2023). thepab.org |

Furthermore, specific derivatives of isosteviol have been synthesized and tested, showing potent activity. For instance, a conjugate of isosteviol, compound 48 , exhibited high antibacterial activity against S. aureus ATCC 209P with a Minimum Inhibitory Concentration (MIC) of 31.3 µg/mL. scienceopen.com Another area of investigation has been macrocyclic glycoterpenoids derived from isosteviol, which have shown tuberculostatic activity with MIC values against M. tuberculosis H37Rv as low as 6.4–17.4 μM. scienceopen.commdpi.com

Antifungal Activity

The antifungal potential of isosteviol and its derivatives has also been explored. In one study, isosteviol demonstrated activity against several fungal species. thepab.org The compound was particularly effective against Aspergillus niger, showing a significant zone of inhibition. thepab.org

Table 3: Antifungal Activity of Isosteviol (Zone of Inhibition in mm)

| Fungal Strain | Concentration (5 µL) | Concentration (20 µL) |

| Aspergillus solani | - | 15.4 |

| Aspergillus terreus | - | 17.2 |

| Aspergillus niger | 17.4 | 21.8 |

| Aspergillus alternita | - | 16.4 |

| Data derived from a study by Hashmi et al. (2023). thepab.org |

A Chinese patent describes a series of isosteviol derivatives, specifically triphenylphosphine (B44618) salt derivatives, that exhibited antifungal activity comparable to the standard drug Amphotericin B against various fungal pathogens. google.com The Minimum Inhibitory Concentration (MIC) values, representing 80% inhibition, were reported for these compounds.

Table 4: Antifungal Activity (MIC in μg/mL) of Isosteviol Derivatives

| Compound | Candida albicans SC5314 | Candida albicans Y0109 | Candida glabrata 547 | Candida krusei 6258 | Cryptococcus neoformans 208 |

| II-24 | 2 | 2 | 4 | 4 | 4 |

| II-25 | 2 | 2 | 2 | 2 | 4 |

| II-26 | 4 | 4 | 4 | 4 | 8 |

| II-27 | 4 | 4 | 4 | 4 | 8 |

| Amphotericin B | 1 | 1 | 1 | 2 | 1 |

| Data derived from patent CN108456240B. google.com |

Antiviral Activity (e.g., Anti-Hepatitis B Virus)

Several analogues of isosteviol have been synthesized and evaluated for their antiviral properties, with significant findings in the context of the Hepatitis B virus (HBV). These derivatives have been shown to inhibit HBV replication and gene expression in cell culture models.

One such analogue, NC-8 (ent-16-oxobeyeran-19-N-methylureido), demonstrated potent inhibitory activity against HBV in HepG2 2.2.15 cells. mdpi.comnih.gov Its mechanism of action involves the specific inhibition of viral gene expression and a reduction in the level of encapsulated viral DNA intermediates in Huh7 cells. mdpi.comnih.gov NC-8 was found to disrupt the host's TLR2/NF-κB signaling pathway, which is crucial for its antiviral effect. nih.gov

Another C4 amide-substituted isosteviol derivative, IN-4 [N-(propylcarbonyl)-4α-amino-19-nor-ent-16-ketobeyeran], also exhibited significant anti-HBV activity. nih.gov IN-4 was shown to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg), as well as suppress HBV DNA replication. mdpi.comnih.gov The antiviral mechanism of IN-4 is also mediated through interference with the NF-κB signaling pathway, leading to a downregulation of viral gene expression and DNA replication. nih.gov

Table 5: Anti-Hepatitis B Virus (HBV) Activity of Isosteviol Analogues

| Analogue | Cell Line | Key Findings | Mechanism of Action |

| NC-8 | HepG2 2.2.15, Huh7 | Inhibits HBV gene expression and reduces encapsidated viral DNA. mdpi.comnih.gov | Disturbs host TLR2/NF-κB signaling pathway. nih.gov |

| IN-4 | Huh7 | Inhibits HBsAg and HBeAg secretion; inhibits HBV DNA replication. mdpi.comnih.gov | Interferes with NF-κB signaling pathway. nih.gov |

Modulation of Mitochondrial Metabolism and Bioenergetics

This compound has been shown to directly affect mitochondrial function. In studies using mitochondria isolated from rat liver, this compound demonstrated an ability to modulate oxidative metabolism and bioenergetics. nih.gov

At a concentration of 1 mM, this compound was found to decrease the efficiency of phosphorylation, as evidenced by a reduction in the respiratory control coefficient (RCC) and the ADP/O ratio. nih.gov It also inhibited several key enzymes within the mitochondrial respiratory chain. nih.gov The swelling of mitochondria induced by glutamate (B1630785) oxidation was also inhibited by this compound in a concentration-dependent manner, with 50% of the effect observed at 0.5 mM. nih.gov This suggests that this compound interacts with the mitochondrial membrane, although this interaction appears to be less intense than that of its parent compound, isosteviol. nih.gov The parent compound, isosteviol, has also been shown to protect mitochondrial function in hepatocytes by inhibiting intracellular oxidative stress. google.com

Table 6: Inhibitory Effect of this compound (1 mM) on Mitochondrial Enzymes

| Enzyme/Process | Percent Inhibition |

| NADH oxidase | 45% |

| Succinate (B1194679) oxidase | 34% |

| Succinate dehydrogenase | 13% |

| Succinate-cytochrome c oxide-reductase | 23% |

| Cytochrome c oxidase | 10% |

| NADH dehydrogenase | 13% |

| Glutamate dehydrogenase | 85% |

| Data derived from a study on isolated rat liver mitochondria. nih.gov |

Effects on Oxidative Phosphorylation Efficiency (e.g., Respiratory Control Coefficient, ADP/O Ratio)

This compound has been demonstrated to depress the efficiency of oxidative phosphorylation in isolated rat liver mitochondria. nih.gov At a concentration of 1 mM, it leads to a decrease in both the respiratory control coefficient (RCC) and the ADP/O ratio. nih.gov The RCC, a measure of the tightness of coupling between respiration and phosphorylation, and the ADP/O ratio, which quantifies the amount of ATP produced per oxygen atom consumed, are key indicators of mitochondrial energy-coupling efficiency. nih.govoroboros.ataustinpublishinggroup.com A reduction in these values suggests that this compound can uncouple these two critical processes, leading to less efficient ATP synthesis. nih.govjefferson.edu

Inhibition of Electron Transport Chain Enzymes (e.g., NADH Oxidase, Succinate Oxidase, Succinate Dehydrogenase, Cytochrome c Oxidase)

Interactive Data Table: Inhibition of Electron Transport Chain Enzymes by this compound (1 mM)

| Enzyme/Complex | Inhibition (%) |

| NADH Oxidase | 45 |

| Succinate Oxidase | 34 |

| Succinate-Cytochrome c Oxide-Reductase | 23 |

| Succinate Dehydrogenase | 13 |

| NADH Dehydrogenase | 13 |

| Cytochrome c Oxidase | 10 |

Inhibition of Dehydrogenase Enzymes (e.g., Glutamate Dehydrogenase)

A significant target of this compound within the mitochondria is glutamate dehydrogenase. nih.govnih.govnih.govmdpi.com At a concentration of 1 mM, this compound was found to inhibit glutamate dehydrogenase by a substantial 85%. nih.govcapes.gov.br This enzyme plays a crucial role in amino acid metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate, linking amino acid and carbohydrate metabolism through the Krebs cycle. nih.govmdpi.com The potent inhibition of this enzyme suggests that this compound can significantly impact cellular nitrogen and carbon metabolism. nih.gov

Modulation of Mitochondrial Swelling

This compound also influences the structural integrity of mitochondria by modulating mitochondrial swelling. nih.gov In experiments with isolated rat liver mitochondria, this compound at concentrations ranging from 0.05 to 0.75 mM inhibited mitochondrial swelling that is dependent on glutamate oxidation, with a 50% effect observed at 0.5 mM. nih.gov Furthermore, it inhibited swelling supported by KNO₃ and valinomycin (B1682140) across all tested concentrations, although to a lesser extent than its parent compound, isosteviol. nih.gov This suggests that the lactonization of isosteviol diminishes its interaction with the mitochondrial membrane. nih.gov

Receptor and Enzyme Interactions

Beyond its effects on mitochondrial bioenergetics, this compound and its metabolites have been found to interact with specific cellular receptors and enzymes, indicating a broader pharmacological profile.

Glucocorticoid Agonist Activity

Isosteviol-related compounds have been noted for their potential glucocorticoid agonist properties. nih.gov Research into the microbial transformation of isosteviol has revealed that some of its metabolites can significantly enhance glucocorticoid response element (GRE)-mediated luciferase activity. researchgate.netresearchgate.net While these effects were less potent than those induced by methylprednisolone (B1676475) or dexamethasone, they point to a potential interaction with the glucocorticoid signaling pathway. researchgate.netresearchgate.net

Androgen Agonist Activity of Metabolites (e.g., via Androgen Response Element)

Metabolites of this compound have demonstrated significant androgenic activity. researchgate.netacs.org Through microbial transformation of this compound by fungi such as Aspergillus niger, various hydroxylated metabolites have been produced. researchgate.netacs.org When assayed for their ability to act as androgen agonists using an androgen response element (ARE)-mediated luciferase reporter gene assay, several of these metabolites showed significant activity. researchgate.netacs.orgmdpi.comnih.gov Notably, some metabolites were found to be even more active than testosterone (B1683101) in this assay, highlighting the potential for microbial biotransformation to generate potent, biologically active compounds from the this compound scaffold. researchgate.netacs.org

Glycosidase Inhibition

Derivatives of isosteviol have been identified as inhibitors of α-glucosidase. mdpi.com The inhibition of glycosidase enzymes is a significant area of focus for addressing certain hereditary disorders and malignancies. mdpi.com Quantitative structure-activity relationship (QSAR) studies on a series of isosteviol derivatives have indicated that specific subunits of these compounds are responsible for inhibiting the growth of cancer cells. mdpi.com

Ion Channel Modulation (e.g., Potassium Channels in Isolated Tissues)

Isosteviol has been shown to exert a vasodilator effect on isolated aortic rings from Wistar rats by modulating potassium channels. nih.gov This relaxation effect was observed in a dose-dependent manner against vasopressin-induced vasoconstriction, independent of the endothelium. nih.gov The vasodilatory action of isosteviol was specifically inhibited by blockers of the ATP-sensitive potassium (KATP) channel and the small conductance calcium-activated potassium (SKCa) channel, suggesting that the opening of these particular channels is the mechanism behind the observed vasodilation. nih.govresearchgate.net Furthermore, the lack of effect from methylene (B1212753) blue indicates that the nitric oxide pathway is not involved. nih.gov In cultured vascular smooth muscle cells (A7r5), isosteviol was found to attenuate the increase in intracellular calcium concentrations induced by vasopressin or phenylephrine, an effect that was also linked to the opening of KATP, SKCa, and voltage-gated potassium (Kv) channels. researchgate.net

| Model System | Potassium Channel Type | Effect of Isosteviol | Reference |

| Isolated aortic rings (Wistar rat) | ATP-sensitive (KATP) | Opening, leading to vasodilation | nih.gov |

| Isolated aortic rings (Wistar rat) | Small conductance Ca2+-activated (SKCa) | Opening, leading to vasodilation | nih.gov |

| Cultured aortic smooth muscle cells (A7r5) | ATP-sensitive (KATP) | Opening, leading to lower intracellular Ca2+ | researchgate.net |

| Cultured aortic smooth muscle cells (A7r5) | Small conductance Ca2+-activated (SKCa) | Opening, leading to lower intracellular Ca2+ | researchgate.net |

| Cultured aortic smooth muscle cells (A7r5) | Voltage-gated (Kv) | Opening, leading to lower intracellular Ca2+ | researchgate.net |

Protein Tyrosine Kinase Inhibition

Certain derivatives of isosteviol, particularly those containing thiourea (B124793), have demonstrated significant inhibitory action against protein tyrosine kinases. mdpi.com Protein tyrosine kinases are enzymes that play a crucial role in signal transduction pathways that control cell growth and proliferation. wikipedia.org The inhibition of these kinases is a key mechanism for many anticancer drugs. wikipedia.org Isosteviol itself has been identified as a protein tyrosine kinase inhibitor, with one study noting an IC50 of 0.12 mM. selleck.co.jp

Human Sirtuin Type Proteins 1 and 2 Inhibition

Analogues of isosteviol that incorporate thiourea groups have shown notable inhibitory activity against human sirtuin type proteins 1 and 2 (SIRT1 and SIRT2). mdpi.com Sirtuins are a class of proteins that play a role in various cellular processes, and their inhibition has emerged as a potential strategy in cancer therapy. nih.gov Studies have shown that isosteviol can exert protective effects in cardiomyocytes by activating the SIRT1/PGC-1α signaling pathway, which helps in reducing oxidative stress. researchgate.net

Other Biological Activities

Antioxidant Effects (e.g., Scavenging Hydroxyl and Superoxide (B77818) Radicals)

Isosteviol and its derivatives have demonstrated a range of biological activities, including antioxidant effects. scienceopen.comresearchgate.net The antioxidant properties involve the scavenging of free radicals such as hydroxyl and superoxide anions. nih.gov Electron spin resonance spectroscopy has been used to confirm the scavenging activity of related compounds against these reactive oxygen species. nih.gov Lactate, a structurally different compound, has also been shown to prevent lipid peroxidation by scavenging hydroxyl and superoxide radicals. nih.gov

Cardioprotective Effects (Animal Models, e.g., Zebrafish)

Isosteviol and its analogues have demonstrated significant cardioprotective activities in various animal models, with the zebrafish model being prominently used for evaluating these effects, particularly against chemically-induced cardiomyopathy. news-medical.netmdpi.com Doxorubicin (DOX), a potent anticancer drug, is known for its severe cardiotoxic side effects, and researchers have utilized zebrafish embryos to screen for protective agents against this toxicity. news-medical.net

In this context, synthetic analogues of Isosteviol (ISV) have shown a potential protective effect against DOX-induced cardiotoxicity in vivo. news-medical.net Studies involving the synthesis of ISV analogues with modifications at the C-15, C-16, and C-19 positions have been conducted. news-medical.net Analogues modified at the C-15 and C-16 positions, in particular, were found to prevent the morphological distortions and associated cardiac impairments in the zebrafish heart caused by DOX. news-medical.net

Further research has focused on creating new D-ring modified isosteviol derivatives. scilit.com One study synthesized 22 such derivatives and tested their efficacy in a zebrafish cardiomyopathy model. scilit.com A specific derivative, designated 4e, exhibited a more potent cardioprotective effect than both the parent isosteviol compound and the positive control drug, levosimendan. scilit.com This derivative was shown to significantly protect cardiomyocytes from injury and maintain normal heart phenotypes, thereby preventing cardiac dysfunction in the zebrafish model. scilit.com The mechanism behind this protection involves shielding cardiomyocytes from oxidative stress-induced damage. mdpi.com

Isosteviol itself has been shown to promote angiogenesis, a process that may contribute to its protective effects against myocardial ischemia. scilit.com In zebrafish embryos, isosteviol rescued the development of intersegmental vessels (ISV) and enhanced endothelial cell proliferation by approximately fivefold. scilit.com This proangiogenic activity is linked to the upregulation of key signaling molecules, including a fourfold increase in hypoxia-inducible factor-1α (HIF-1α) and a 3.5-fold increase in vascular endothelial growth factor A (VEGFA) in zebrafish. scilit.com Other research has also noted that isosteviol can promote angiogenesis in zebrafish and significantly up-regulate the expression of vascular endothelial growth factor. scienceopen.com

Systematic synthesis of isosteviol derivatives has yielded compounds with high cardioprotective activity. scienceopen.com For instance, a series of 24 derivatives was evaluated in a DOX-induced zebrafish model, with compounds 14a, 14b, and 14c showing the highest activity. scienceopen.com Compound 14b, in particular, resulted in a 95% survival rate in zebrafish. scienceopen.com To address solubility issues with 14b, it was converted into its sodium salt, 15. scienceopen.com Similarly, modifications at the C-15 and C-16 positions of isosteviol yielded derivatives 112 and 113, with compound 113 showing a significant protective effect in a DOX-induced zebrafish cardiomyopathy model. scienceopen.com

Table 1: Cardioprotective Effects of Isosteviol and Analogues in Zebrafish Models

| Compound/Analogue | Model | Key Findings | Reference |

|---|---|---|---|

| Isosteviol (ISV) | Zebrafish Embryos | Promotes angiogenesis; increases endothelial cell proliferation ~5-fold; upregulates HIF-1α (4-fold) and VEGFA (3.5-fold). | scilit.com |

| Isosteviol Analogues | Doxorubicin (DOX)-induced cardiotoxicity in zebrafish embryos | Analogues with C-15 and C-16 modifications prevented morphological distortions and cardiac impairments. | news-medical.net |

| Derivative 4e | Zebrafish cardiomyopathy model | Exhibited more potent cardioprotective effect than isosteviol and levosimendan; protected cardiomyocytes from oxidative stress-induced injury. | mdpi.comscilit.com |

| Compound 14b | DOX-induced zebrafish model | Showed the highest activity among 24 derivatives, with a 95% zebrafish survival rate. | scienceopen.com |

| Compound 113 | DOX-induced zebrafish cardiomyopathy model | Demonstrated the greatest protective effect among tested derivatives. | scienceopen.com |

Neuroprotective Effects

The neuroprotective potential of isosteviol has been investigated, primarily through its water-soluble salt form, isosteviol sodium (STVNa), in models of ischemic stroke. mdpi.comresearchgate.net Ischemic stroke leads to neuronal damage and compromises the blood-brain barrier (BBB), resulting in microvascular failure and edema. mdpi.com STVNa has shown promise as a therapeutic agent against cerebral ischemia-induced injury. mdpi.com

In vitro studies using a stroke model of the BBB with murine brain capillary cerebellar endothelial cells (cerebEND) have provided insights into the mechanism of STVNa's action. mdpi.com The integrity of the BBB is maintained by tight junction proteins (TJPs) like claudin-5 and occludin. mdpi.com Treatment with STVNa was found to increase the expression of both claudin-5 and occludin in endothelial cells subjected to oxygen and glucose deprivation (OGD). mdpi.com Furthermore, an upregulation of the transmembrane protein integrin-αv was observed. mdpi.com These findings suggest that STVNa exerts neuroprotective effects at the BBB, which warrants further investigation for potential clinical applications. mdpi.com

The molecular mechanisms underlying the neuroprotective effects of STVNa have been linked to the NF-κB signaling pathway, which plays a critical role in cerebral ischemic stroke. researchgate.net Isosteviol sodium protects against ischemic injury by inhibiting inflammatory and apoptotic responses mediated by NF-κB. researchgate.net Research has elucidated a connection between STVNa, microRNA-181b (miR-181b), and the protein cylindromatosis (CYLD). researchgate.net

In both in vivo and in vitro models of ischemic injury, STVNa treatment led to a significant downregulation of miR-181b expression. researchgate.net This downregulation, in turn, increases the protein levels of CYLD, a target of miR-181b. researchgate.net The upregulation of CYLD negatively regulates the NF-κB signaling pathway, thereby altering the expression of downstream apoptotic proteins. researchgate.net In CoCl₂-injured neuroblastoma (N2A) cells, STVNa demonstrated a protective effect by increasing the cell survival rate, inhibiting apoptosis, and reducing the damage to mitochondrial membrane potential and the generation of reactive oxygen species (ROS). researchgate.net These results indicate that STVNa may offer a novel therapeutic strategy for ischemic stroke by downregulating miRNA-181b to activate CYLD and subsequently repress NF-κB signaling pathways. researchgate.net

Table 2: Neuroprotective Effects and Molecular Mechanisms of Isosteviol Sodium (STVNa)

| Model System | Key Findings | Molecular Mechanism | Reference |

|---|---|---|---|

| In vitro stroke model (murine cerebEND cells) | Increased expression of tight junction proteins (claudin-5, occludin); Upregulation of integrin-αv; Reduced cell volume. | Protection of blood-brain barrier integrity. | mdpi.com |

Antipyretic Properties

Isosteviol and its derivatives are recognized as diterpene compounds possessing a wide array of biological activities. scienceopen.comresearchgate.net Within the scientific literature, these compounds are often cited for their potential therapeutic roles, which include anti-inflammatory, analgesic, antiviral, and anticardiovascular disease effects. news-medical.netscienceopen.com Among the list of pharmacological activities attributed to isosteviol and its analogues are antipyretic properties. scilit.comscienceopen.comresearchgate.net However, while review articles frequently mention this antipyretic potential as part of the broad bioactivity spectrum of isosteviol derivatives, detailed experimental studies and specific data from animal models focusing explicitly on this effect are not extensively detailed in the reviewed literature. scilit.comscienceopen.comresearchgate.net

Table of Compounds Mentioned

V. Structure Activity Relationship Sar Studies of Isosteviol Lactone Derivatives

Impact of Core Skeletal Modifications on Biological Activity

Modifications to the D-ring of the isosteviol (B191626) skeleton have yielded derivatives with a wide range of biological activities, including cytotoxic, cardioprotective, and enzyme-inhibiting properties. scienceopen.com The introduction of various functional groups and heterocyclic systems onto the D-ring has been a key strategy in developing potent isosteviol-based compounds.

For instance, the fusion of pyrazole (B372694) and isoxazolidine (B1194047) rings to the D-ring has produced derivatives with promising cytotoxic activities against melanoma cells. mdpi.com Similarly, carbothioamide-substituted pyrazole derivatives of isosteviol have demonstrated potent cytotoxicity against various human cancer cell lines, including gastric, lung, and cervical cancer. mdpi.com One such derivative showed particularly strong activity against Raji lymph cancer cells. mdpi.com

Furthermore, the introduction of a methylene (B1212753) lactone group into the isosteviol structure has led to compounds with significant anticancer activity against several human cancer cell lines. mdpi.comnih.gov One analog, in particular, displayed notable activity against HepG2 liver cancer cells. mdpi.comnih.gov

The following table summarizes the biological activities of some D-ring functionalized isosteviol derivatives:

| Derivative | Modification | Biological Activity | Cell Line | IC₅₀ (µM) |

| Carbothioamide-substituted pyrazole derivative | Fusion of carbothioamide-substituted pyrazole ring to D-ring | Cytotoxic | Raji (Lymph cancer) | 6.51 |

| Methylene lactone analog | Introduction of a methylene lactone group | Cytotoxic | HepG2 (Liver cancer) | 91 |

| Pyrazole-fused derivative | Fusion of a pyrazole ring to the D-ring | Cytotoxic | SGC7901, A549, Raji, HeLa | 2.71, 3.18, 1.09, 13.5 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The C-19 carboxyl group on the A-ring is another primary site for structural modification of isosteviol. scienceopen.com Derivatives with alterations at this position have shown a variety of biological activities, including anti-PTP1B, antibacterial, and anticancer functions. scienceopen.com

Studies have shown that while isosteviol derivatives with a free carboxyl group are often inactive, the introduction of hydroxyl and hydroxymethyl groups can improve activity. scienceopen.com For example, the synthesis of isosteviol derivatives containing aminosulfonic acid groups at the C-19 position resulted in potent inhibitors of carbonic anhydrase II. scienceopen.com

The conjugation of various fragments, such as amino acids, anilines, and heterocyclic moieties, to the C-19 carboxyl group has been explored to enhance antiproliferative activity. mdpi.com For instance, a derivative with a D-phenylalanine methyl ester at the C-19 position exhibited antiproliferative activity against HCT-116, BEL-7402, and HepG2 cancer cell lines. mdpi.com The introduction of a triazole ring at the C-19 position has also been shown to lead to derivatives with potent antiproliferative activities. mdpi.comnih.gov

The following table highlights the impact of C-19 modifications on the antiproliferative activity of isosteviol derivatives:

| Derivative | Modification at C-19 | Cell Line | IC₅₀ (µM) |

| Compound 3b | D-phenylalanine methyl ester | HCT-116 | 22.78 ± 0.81 |

| Compound 3b | D-phenylalanine methyl ester | BEL-7402 | 36.49 ± 0.67 |

| Compound 3b | D-phenylalanine methyl ester | HepG2 | 24.40 ± 1.75 |

| C19 isosteviol-triazole D8 | Triazole linkage | HCT-116 | 5.38 - 15.91 |

| C19 isosteviol-triazole D8 | Triazole linkage | BEL-7402 | 5.38 - 15.91 |

| C19 isosteviol-triazole D8 | Triazole linkage | HepG2 | 5.38 - 15.91 |

The C-16 carbonyl group on the D-ring is a key active group in the isosteviol molecule. scienceopen.com Functional alterations at this position have led to the development of compounds with antibacterial, antitumor, and anticoagulant activities. scienceopen.com

The synthesis of hydrazone derivatives at the C-16 position has proven to be a successful strategy for creating biologically active molecules. nih.gov For example, 4-nitro- and 2,4-dinitrophenylhydrazone derivatives of isosteviol have demonstrated moderate antimalarial activity. scielo.br The oxime of isosteviol, another C-16 modification, has shown significant activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease. scielo.br

The following table provides examples of C-16 modified isosteviol derivatives and their biological activities:

| Derivative | Modification at C-16 | Biological Activity | Target | IC₅₀ (µg/mL) |

| 4-nitrophenylhydrazone | Hydrazone formation | Antimalarial | P. falciparum W2 | 17.50-22.58 |

| 2,4-dinitrophenylhydrazone | Hydrazone formation | Antimalarial | P. falciparum W2 | 17.50-22.58 |

| Oxime of isosteviol | Oxime formation | Antitrypanosomal | T. cruzi | Active |

While less common than modifications at other positions, alterations at the C-15 methylene group have also yielded biologically active derivatives. scienceopen.com Modifications at both the C-15 and C-16 positions have resulted in derivatives with significant cardioprotective effects. scienceopen.com

One study reported the synthesis of isosteviol derivatives modified at the C-15 and C-16 positions that showed significant cardioprotective activity in a doxorubicin-induced zebrafish cardiomyopathy model. scienceopen.com Another study described C-15 and C-16 functionalized derivatives with good cytotoxic activities. mdpi.com For instance, an isosteviol-triazole derivative modified at the C-15 position exhibited slightly better inhibitory activity against HCT-116 colon cancer cells than the standard drug cisplatin. nih.gov

The following table illustrates the activity of a C-15 modified isosteviol derivative:

| Derivative | Modification at C-15 | Biological Activity | Cell Line | IC₅₀ (µM) |

| Isosteviol-triazole D7 | Triazole linkage | Cytotoxic | HCT-116 | 2.987 |

Contribution of Specific Introduced Functional Groups

The introduction of hydroxyl and amino alcohol functionalities into the isosteviol skeleton has been shown to be beneficial for its anticancer activity. scienceopen.commdpi.com SAR studies have indicated that while isosteviol derivatives with carboxyl groups may be inactive, the presence of hydroxyl and hydroxymethyl groups can enhance activity. scienceopen.com

The development of amino alcohol fragments in the D-ring of isosteviol has led to a series of analogs with significantly enhanced anticancer activity. mdpi.comnih.gov Both the hydroxyl and amino functionalities in these derivatives have been found to be advantageous for their anticancer properties. mdpi.com Specifically, a 1,3-aminoalcohol group combined with an N-(4-fluorobenzyl) moiety on an isosteviol methyl ester was identified as a particularly effective combination against cancer cell lines. mdpi.com Further studies revealed that the NH group within this amino alcohol fragment was essential for the cytotoxic activity. mdpi.com

The following table summarizes the importance of these functional groups:

| Functional Group | Position of Introduction | Effect on Biological Activity |

| Hydroxyl and Hydroxymethyl | C-19 | Improved anticancer activity compared to carboxyl group |

| Amino alcohol | D-ring | Enhanced anticancer activity |

| 1,3-aminoalcohol with N-(4-fluorobenzyl) moiety | D-ring | Most effective against cancer cell lines |

Heterocyclic Moiety Influence (e.g., Triazole, Pyrazole, Isoxazole)

The incorporation of heterocyclic rings into the isosteviol framework is a common strategy to enhance biological activity, particularly anticancer effects. These rings can alter the molecule's steric and electronic properties, polarity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. nih.govthieme-connect.com

Triazoles: The addition of 1,2,3-triazole moieties to isosteviol, often via "click chemistry," has yielded compounds with significant antiproliferative activity. nih.gov For instance, a series of 1,2,3-triazole-linked isosteviol derivatives demonstrated better cytotoxic activities against human colon carcinoma (HCT-116) and mantle cell lymphoma (JEKO-1) cell lines than the parent compound. nih.gov One derivative, featuring a methyl group at the para position of a phenyl 1,2,3-triazole chloroacetamide substituent, showed particularly potent activity against HCT-116, BEL-7402, and HepG2 cancer cell lines, with IC₅₀ values of 5.38 µM, 15.91 µM, and 8.92 µM, respectively. mdpi.com The triazole ring is thought to act as a hydrogen bond acceptor, potentially binding to key enzymes involved in cancer cell metabolism. nih.govtandfonline.com

Pyrazoles and Isoxazoles: Isosteviol derivatives fused with pyrazole and isoxazole (B147169) rings have also shown considerable promise as anticancer agents. scienceopen.commdpi.com Stereoselective synthesis has produced derivatives with potent antiproliferative activity against various human cancer cell lines, including gastric (SGC-7901), lung (A549), lymphatic (Raji), and cervical (HeLa) cancers. scienceopen.comnih.gov One study found that isosteviol-fused pyrazole derivatives exhibited noteworthy cytotoxicity, with a 2,4-di-Cl-phenylpyrazole derivative displaying superior potency against SGC-7901, A549, and Raji cells compared to the standard anticancer drug cisplatin. nih.govresearchgate.net Similarly, the introduction of thioformamide-substituted pyrazole and isoxazole fragments led to derivatives with favorable activity against several cancer cell lines. scienceopen.com

| Derivative Type | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Triazole | Compound 5d | HCT-116 (Colon) | 5.38 | mdpi.com |

| Triazole | Compound 5d | BEL-7402 (Liver) | 15.91 | mdpi.com |

| Triazole | Compound 5d | HepG2 (Liver) | 8.92 | mdpi.com |

| Pyrazole | 2,4-di-Cl-phenylpyrazole (11t) | SGC 7901 (Gastric) | 2.71 | researchgate.net |

| Pyrazole | 2,4-di-Cl-phenylpyrazole (11t) | A549 (Lung) | 3.18 | researchgate.net |

| Pyrazole | 2,4-di-Cl-phenylpyrazole (11t) | Raji (Lymphatic) | 1.09 | researchgate.net |

| Pyrazole | Carbothioamide-substituted (133p) | Raji (Lymphatic) | 6.51 | scienceopen.commdpi.com |

| Pyrazole | Carbothioamide-substituted (133j) | SGC 7901 (Gastric) | 7.06 | scienceopen.com |

Polarity and Hydrophobicity of Substituents on Activity

The polarity and hydrophobicity of substituents introduced onto the isosteviol lactone scaffold are critical determinants of biological activity. These properties govern the molecule's ability to cross cell membranes and interact with target proteins. mdpi.com

SAR studies have consistently shown that hydrophobicity plays a key role in the antiproliferative activity of isosteviol conjugates. scienceopen.com For triazole derivatives, a significant decrease in anticancer activity was observed as the polarity of the triazole-containing moiety increased. thieme-connect.comscienceopen.com This suggests that a certain degree of lipophilicity is required for the compounds to effectively engage with their cellular targets. The balance between hydrophilicity and hydrophobicity is essential for cell membrane solubility and permeability. mdpi.com

The electronic properties of the substituents also have a profound impact. The introduction of electron-withdrawing groups, such as fluoro (–F) or nitro (–NO₂), on phenyl rings attached to the isosteviol structure has been shown to enhance antiproliferative activity. mdpi.com For example, isosteviol derivatives with strong electron-withdrawing substituents exhibited favorable cytotoxic activity, with IC₅₀ values as low as 0.95–5.33 μM. scienceopen.com In contrast, the presence of electron-donating groups often leads to reduced activity. tandfonline.com This indicates that the electronic nature of the substituent, which influences polarity and reactivity, is a crucial factor in the design of potent isosteviol-based agents.

| Derivative Series | Substituent Type | Observation | Reference |

|---|---|---|---|

| Triazole Conjugates | Polar groups on triazole moiety | Increased polarity significantly decreased anticancer activity. | thieme-connect.comscienceopen.com |

| Triazole Conjugates | Hydrophobic groups on triazole moiety | Hydrophobicity played a key role in anti-proliferative activity. | scienceopen.com |

| Phenyl-substituted derivatives | Electron-withdrawing groups (e.g., -F, -NO₂) | Displayed better antiproliferative activity. | mdpi.com |

| Acyl thiosemicarbazides | Strong electron-withdrawing groups | Exhibited favorable cytotoxic activity (IC₅₀ values: 0.95–5.33 μM). | scienceopen.com |

Effects of Lactone Ring on Membrane Interaction and Activity Attenuation

The transformation of the D-ring ketone of isosteviol into a lactone ring significantly alters the compound's interaction with biological membranes and can lead to an attenuation of its biological effects. This modification, often achieved through a Baeyer-Villiger oxidation, changes the geometry and electronic distribution of the D-ring. researchgate.net

A study on the effects of this compound (LAC) on isolated rat liver mitochondria revealed that the lactonization of isosteviol diminished its interaction with the mitochondrial membrane. nih.gov Both isosteviol (ISO) and its lactone derivative inhibited mitochondrial swelling, an indicator of membrane interaction and permeability changes. However, the effect was less intense for the lactone derivative. nih.gov This suggests that the structural change from a ketone to a lactone reduces the molecule's ability to perturb the membrane structure. nih.gov

This reduced membrane interaction may contribute to an attenuation of the toxic effects associated with the parent compound, isosteviol. nih.govbvsalud.org For example, this compound was found to be a less potent inhibitor of various mitochondrial respiratory chain enzymes compared to isosteviol itself. nih.gov This moderation of activity highlights the importance of the D-ring structure and suggests that lactonization could be a useful strategy for reducing the cytotoxicity of isosteviol derivatives while potentially retaining other desirable pharmacological properties.

| Parameter | Effect of Isosteviol (ISO) | Effect of this compound (LAC) | Inference | Reference |

|---|---|---|---|---|

| Mitochondrial Swelling Inhibition | Inhibited swelling | Inhibited swelling, but to a lower intensity than ISO | Lactonization diminishes interaction with the mitochondrial membrane. | nih.gov |

| Inhibition of Respiratory Chain Enzymes | Inhibits enzymes like NADH oxidase and succinate (B1194679) oxidase | Lower inhibitory effect on respiratory enzymes compared to ISO | Lactonization may contribute to the attenuation of toxic effects on mitochondrial function. | nih.gov |

Vi. Analytical Chemistry and Characterization Methodologies

Advanced Chromatographic Techniques for Analysis in Complex Matrices

Chromatographic methods are foundational for isolating Isosteviol (B191626) lactone from intricate sample matrices, facilitating its subsequent detection and quantification. Continuous advancements in these techniques have significantly improved separation efficiency, analysis speed, and detection sensitivity.

Ultra-High Performance Liquid Chromatography (UHPLC)Ultra-High Performance Liquid Chromatography (UHPLC) offers substantial advantages over conventional HPLC, including superior resolution, faster analysis times, and enhanced sensitivity, making it highly effective for the analysis of samples containing Isosteviol lactone.thegoodscentscompany.comuni.luUHPLC systems, particularly when coupled with mass spectrometry, can achieve high-resolution separation of target analytes within short run times, often around 30 minutes.thegoodscentscompany.comscienceopen.comThis technique is especially valuable for resolving structurally similar compounds, such as various steviol (B1681142) glycosides, steviol, and isosteviol, within complex mixtures.thegoodscentscompany.comuni.lu

For instance, UHPLC coupled to an Orbitrap mass spectrometer has been successfully applied for the qualitative and quantitative determination of steviol glycosides, steviol, and isosteviol in commercial Stevia extracts and food products. thegoodscentscompany.com The use of sub-2 μm amide columns is instrumental in achieving effective separation of these compounds. thegoodscentscompany.com Optimized ionization conditions, such as the application of 0.05% formic acid in negative mode, can improve the detection of molecular ions and minimize adduct formation, thereby ensuring accurate analytical results. thegoodscentscompany.com Furthermore, UHPLC-MS/MS-QTOF (Quadrupole-Time-of-Flight) systems are employed for detailed qualitative analysis and identification of compounds in commercial Stevia extracts. nih.gov Modern UHPLC systems, with their enhanced pump and autosampler technologies, contribute to improved reproducibility and sensitivity, potentially increasing peak heights and areas by up to 40% in relevant applications. uni.lu

High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC) remains a widely utilized and adaptable technique for the analysis of this compound and its related diterpenoids. It is extensively used for both preparative and analytical purposes, including the purification of compounds for structural characterization and their quantification in diverse matrices.nih.govatamanchemicals.comnih.govHPLC instruments are commonly equipped with a range of detectors, such as refractometer, UV-Vis, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), and mass spectrometry (MS) detectors, selected based on the specific analytical needs and the properties of the analytes.nih.govatamanchemicals.comnih.govnih.gov